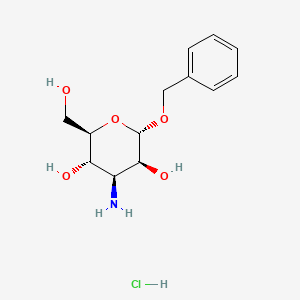
Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride: is a chemical compound with the molecular formula C13H19NO5.ClH and a molecular weight of 305.75 g/mol . It is a derivative of mannose, a sugar molecule, and is characterized by the presence of an amino group at the third carbon position and a benzyl group attached to the oxygen atom at the first carbon position. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Amino Group: The protected mannose derivative is then subjected to a reaction with an amine source to introduce the amino group at the third carbon position.
Benzylation: The hydroxyl group at the first carbon position is benzylated using benzyl chloride in the presence of a base.
Deprotection: The protecting groups are removed to yield the final product, Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside.
Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to convert the amino group to a primary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex carbohydrates and glycosides.
- Employed in the study of carbohydrate chemistry and glycosylation reactions .
Biology:
- Investigated for its role in cell signaling and recognition processes.
- Used in the study of glycoproteins and glycolipids .
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its role in drug delivery systems and as a prodrug .
Industry:
- Utilized in the production of specialty chemicals and fine chemicals.
- Employed in the synthesis of biologically active compounds and pharmaceuticals .
作用机制
Molecular Targets and Pathways: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride exerts its effects by interacting with specific molecular targets such as enzymes and receptors involved in carbohydrate metabolism and cell signaling. The compound can modulate the activity of glycosyltransferases and glycosidases, thereby influencing glycosylation patterns and cellular functions .
相似化合物的比较
- Benzyl 3-amino-3-deoxy-beta-D-mannopyranoside hydrochloride
- Benzyl 3-amino-3-deoxy-alpha-D-glucopyranoside hydrochloride
- Benzyl 3-amino-3-deoxy-alpha-D-galactopyranoside hydrochloride
Uniqueness: Benzyl 3-amino-3-deoxy-alpha-D-mannopyranoside hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a benzyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specific research applications .
属性
IUPAC Name |
(2R,3S,4S,5S,6S)-4-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,5-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5.ClH/c14-10-11(16)9(6-15)19-13(12(10)17)18-7-8-4-2-1-3-5-8;/h1-5,9-13,15-17H,6-7,14H2;1H/t9-,10+,11-,12+,13+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOGLYAFSWPUKK-LKEZZVCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














